2-(phenylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(Phenylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound featuring a phenylthio group, a pyridinyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Phenylthio Group: This step often involves the nucleophilic substitution of a halide with a thiophenol in the presence of a base.
Acetamide Formation: The final step involves the acylation of the oxadiazole derivative with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Processes: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as recrystallization, chromatography, or distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride, sodium borohydride for reduction reactions.
Bases and Nucleophiles: Sodium hydride, potassium carbonate for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the phenylthio group.
Reduced Heterocycles: From reduction of the oxadiazole ring.
Substituted Pyridines: From substitution reactions involving the pyridinyl group.
Scientific Research Applications
Chemistry
Building Block: Used as a precursor in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Activity: Investigated for antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(phenylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide depends on its application:
Biological Systems: It may interact with enzymes or receptors, inhibiting or modulating their activity.
Material Science: Its electronic properties can be exploited in the design of new materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with a different position of the pyridinyl group.
2-(Phenylthio)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide: Another isomer with the pyridinyl group in the 4-position.
Uniqueness
Structural Features: The specific arrangement of the phenylthio, pyridinyl, and oxadiazole groups in 2-(phenylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide provides unique chemical and biological properties not found in its isomers.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-phenylsulfanyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-13(10-22-12-6-2-1-3-7-12)17-15-19-18-14(21-15)11-5-4-8-16-9-11/h1-9H,10H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFLLONIQNGBOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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